N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a heterocyclic compound characterized by the presence of an isoindoline nucleus and an isoxazole ring
Mechanism of Action
Target of Action
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a bioactive aromatic compound that has been found to bind with high affinity to multiple receptors . These receptors are the primary targets of this compound and play a crucial role in its mechanism of action.
Mode of Action
The interaction of this compound with its targets results in a series of biochemical reactions. The compound binds to the receptors, triggering a cascade of events that lead to changes in cellular functions .
Biochemical Pathways
This compound affects various biochemical pathways. The compound’s interaction with its targets influences these pathways, leading to downstream effects that contribute to its overall biological activity .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. Some compounds showed potent anticancer activities . For instance, it was shown to cause arrest in the G0/G1 phase in Huh7 cells and caused a significant decrease in CDK4 levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide are intriguing. The compound has shown potential as a therapeutic agent, with various derivatives displaying promising pharmacological effects
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under solvent-free conditions with simple heating, making it an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the minimization of hazardous reagents, are likely to be employed to ensure sustainable and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-isoindoline-1,3-dione derivatives and isoxazole-containing molecules . These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
N-(1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide stands out due to its unique combination of an isoindoline nucleus and an isoxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-10-6-2-1-3-7(9(6)12(18)15-10)14-11(17)8-4-5-13-19-8/h1-5H,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFLSFVHABEGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=NO3)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.